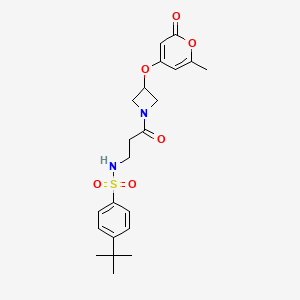
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has been gaining attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
作用機序
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting this enzyme, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects:
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects on the brain. It increases the levels of GABA, which leads to a decrease in neuronal excitability and a reduction in seizures. It also enhances the activity of the GABAergic system, which plays a critical role in regulating anxiety and addiction.
実験室実験の利点と制限
One of the advantages of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in treating anxiety disorders. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the long-term effects of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on the brain and its potential side effects.
In conclusion, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in treating various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA aminotransferase, leading to an increase in GABA levels and a decrease in neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
合成法
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of a pyrrolidine derivative with various reagents. The final product is obtained through a purification process involving column chromatography.
科学的研究の応用
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in reducing seizures and preventing relapse in drug addiction.
特性
IUPAC Name |
N-(3-carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-7-5-15(6-8-16)22-11-13(10-17(22)23)19(25)21-14-4-2-3-12(9-14)18(20)24/h2-9,13H,10-11H2,1H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWLCGHMZGZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


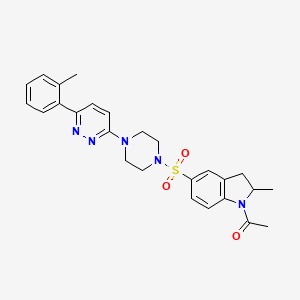
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)


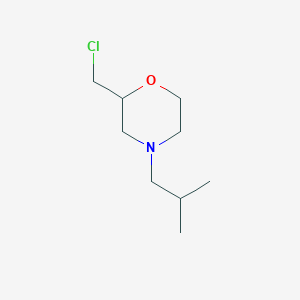
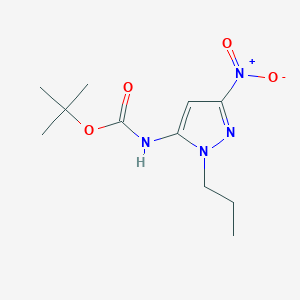
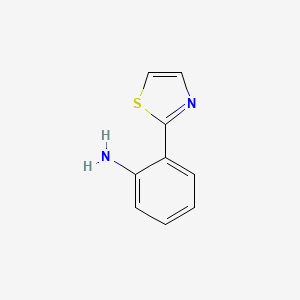
![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
